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Compound of Interest

Compound Name: 3-Phenoxyazetidine

Cat. No.: B1367254 Get Quote

3-Phenoxyazetidine: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical

properties, structure, and synthesis of 3-Phenoxyazetidine. The information is curated for

researchers, scientists, and professionals in the field of drug development, with a focus on

data-driven insights and detailed experimental methodologies.

Core Chemical Properties and Structure
3-Phenoxyazetidine is a heterocyclic organic compound featuring an azetidine ring substituted

with a phenoxy group at the 3-position. Its chemical structure and properties are foundational to

its potential applications in medicinal chemistry and drug design.

Structure:

Molecular Formula: C₉H₁₁NO

IUPAC Name: 3-phenoxyazetidine

CAS Number: 76263-18-8
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SMILES: C1C(OC2=CC=CC=C2)NC1

InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N

The structure consists of a four-membered saturated nitrogen-containing ring (azetidine) with a

phenyl ether linkage at the third carbon atom. This combination of a strained heterocyclic ring

and an aromatic moiety imparts unique conformational and electronic characteristics to the

molecule.

Physicochemical Properties:

A summary of the key physicochemical properties of 3-Phenoxyazetidine and its hydrochloride

salt are presented in the table below for easy comparison.

Property Value Source

Molecular Weight 149.19 g/mol -

Boiling Point 240 °C (predicted) [1]

Melting Point (HCl salt) 120-122 °C [2]

Density 1.092 g/cm³ (predicted) [1]

Flash Point 90 °C (predicted) [1]

pKa 9.15 ± 0.40 (predicted) [1]

XlogP 1.3 (predicted) -

Solubility Data not available -

Synthesis of 3-Phenoxyazetidine
While a specific, detailed experimental protocol for the synthesis of 3-Phenoxyazetidine is not

readily available in the searched literature, a plausible and commonly employed synthetic

strategy is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage

from an alcohol and a nucleophile under mild conditions.

Proposed Synthetic Pathway:
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The synthesis would involve the reaction of 3-hydroxyazetidine with phenol in the presence of a

phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl

azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Figure 1: Proposed Mitsunobu Reaction Pathway

Experimental Protocol for a Key Precursor: 3-Hydroxyazetidine Hydrochloride

A crucial starting material for the proposed synthesis is 3-hydroxyazetidine. A common method

for its preparation involves the deprotection of a protected precursor. The following is a

representative protocol for the synthesis of 3-hydroxyazetidine hydrochloride from 1-

(diphenylmethyl)-3-hydroxyazetidine hydrochloride.[3]

Materials:

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride

Absolute ethanol

Palladium hydroxide on carbon (Pd(OH)₂/C)

Hydrogen gas

Parr shaker apparatus

Procedure:

A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute

ethanol (700 mL) is prepared.

The solution is subjected to hydrogenation at room temperature over Pd(OH)₂/C in a Parr

shaker at 4 atm of hydrogen pressure.

After 12 hours, the catalyst is removed by filtration.

The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride (4.20 g, 94%

yield).[3]
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Spectroscopic Characterization
Detailed experimental spectra for 3-Phenoxyazetidine are not available in the provided search

results. However, based on the structure and general principles of spectroscopy, the expected

spectral characteristics can be predicted.

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-Phenoxyazetidine is expected to show signals corresponding

to the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine ring.

Aromatic Protons (C₆H₅): Multiple signals in the range of δ 6.8-7.4 ppm.

Azetidine Protons (CH, CH₂): Signals for the methine proton at C3 and the methylene

protons at C2 and C4 would appear in the upfield region, likely between δ 3.5-5.0 ppm, with

the proton at C3 being the most deshielded due to the adjacent oxygen atom.

Amine Proton (NH): A broad singlet, the chemical shift of which would be dependent on the

solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide information about the different carbon environments

in the molecule.

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

Azetidine Carbons: The C3 carbon, attached to the oxygen, would be the most downfield of

the aliphatic carbons (likely δ 60-80 ppm). The C2 and C4 carbons would appear further

upfield.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present.

C-O-C Stretch (Ether): Strong absorption band in the region of 1260-1000 cm⁻¹.

C-N Stretch (Amine): Medium absorption in the range of 1250-1020 cm⁻¹.
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N-H Stretch (Secondary Amine): A moderate, sharp band around 3500-3300 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000

cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry:

The mass spectrum would show the molecular ion peak (M⁺) at m/z 149. The fragmentation

pattern would likely involve cleavage of the phenoxy group and fragmentation of the azetidine

ring. A characteristic fragmentation of similar 3-phenoxy substituted heterocyclic compounds is

the homolytic cleavage of the 3-phenoxy C-O bond.[4]

Figure 2: Plausible Mass Spec Fragmentation

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the

biological activity or the involvement of 3-Phenoxyazetidine in any signaling pathways.

However, the azetidine scaffold is a common motif in many biologically active compounds, and

phenoxy-containing molecules are also known to exhibit a wide range of pharmacological

properties. Therefore, 3-Phenoxyazetidine represents a novel scaffold for further investigation

in drug discovery programs. The biological screening of azetidinone derivatives, which are

structurally related, has been reported, suggesting the potential for this class of compounds to

possess antimicrobial or other therapeutic activities.[1]

Conclusion
3-Phenoxyazetidine is a molecule of interest with a unique combination of a strained

heterocyclic ring and a phenoxy moiety. While detailed experimental data is still emerging, this

guide provides a solid foundation of its chemical properties, a plausible synthetic route, and

predicted spectroscopic characteristics. The lack of biological data presents an opportunity for

researchers to explore the potential of this compound and its derivatives in various therapeutic

areas. Further experimental work is required to fully elucidate its properties and potential

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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